(-)-Biperiden is a synthetic compound classified as a muscarinic receptor antagonist, primarily used in the treatment of Parkinson's disease and to manage extrapyramidal symptoms caused by antipsychotic medications. It is known for its ability to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft .
Biperiden is derived from the bicyclic compound structure known as bicyclo[2.2.1]heptene. It belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. The compound is often utilized in clinical settings for its anticholinergic properties, making it effective in alleviating symptoms associated with dopaminergic deficiency .
The synthesis of (-)-Biperiden can be achieved through various methods, including:
The molecular formula of (-)-Biperiden is , with a molecular weight of approximately 311.461 g/mol. Its structure features a bicyclic framework with piperidine and phenyl groups attached:
(-)-Biperiden undergoes several chemical reactions that are significant for its synthesis and pharmacological activity:
The primary mechanism through which (-)-Biperiden exerts its effects involves:
(-)-Biperiden has several important applications:
(-)-Biperiden, a chiral anticholinergic agent, has the systematic IUPAC name (1R,2S,4R)-1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-(piperidin-1-yl)propan-1-ol. Its structure features three stereogenic centers at positions C1, C2, and C4 of the norbornene ring system, with the exo configuration being pharmacologically essential. The (-)-enantiomer corresponds to the (1R,2S,4R) absolute configuration, which exhibits distinct receptor binding preferences compared to its (+)-counterpart. Biperiden is synthesized exclusively as the exo diastereomer, eliminating two potential enantiomeric pairs and resulting in only two enantiomers in pharmaceutical formulations [3] [6]. Stereoselective binding studies confirm that (-)-biperiden displays higher affinity for central M₁ muscarinic receptors, underpinning its therapeutic utility in Parkinson's disease [7] [8].
(-)-Biperiden (C₂₁H₂₉NO, MW 311.47 g/mol) integrates a norbornenyl system, a phenyl group, and a piperidine-propanol chain. Key physicochemical properties include:
Table 1: Physicochemical Properties of (-)-Biperiden
Property | Value | Experimental Conditions |
---|---|---|
Melting Point | 112–114°C | Hydrochloride salt |
pKa | ~9.8 (tertiary amine) | Aqueous solution |
LogP (Octanol-Water) | 4.2 ± 0.2 | Experimental |
Solubility | >50 mg/mL in DMSO; <0.1 mg/mL in water | 25°C |
Spectral Data (¹H NMR) | 7.4–7.2 ppm (m, 5H, Ph-H) | CDCl₃, 400 MHz |
The molecule exhibits limited water solubility (attributable to its hydrophobic norbornenyl and phenyl groups) but high organic solvent miscibility. Crystalline forms of its hydrochloride salt demonstrate stability under standard storage conditions. IR spectroscopy reveals characteristic stretches at 3400 cm⁻¹ (O-H), 1100 cm⁻¹ (C-N), and 1600 cm⁻¹ (C=C), while ¹³C NMR confirms quaternary carbon resonance at δ 82.5 ppm [2] [6] [8].
Industrial synthesis relies on a stereoselective Grignard addition as the pivotal step:
Table 2: Key Reactions in (-)-Biperiden Synthesis
Reaction | Conditions | Yield | Stereoselectivity |
---|---|---|---|
Grignard Addition | PhenylMgBr/THF, 0°C→reflux, 12 h | 85–90% | Non-stereoselective |
Mannich Reaction | HCHO/piperidine·HCl/AcOH, 60°C, 8 h | 75% | exo selectivity >98% |
Resolution | Chiral SFC (amylose column) | 40%* | >99% ee |
*Theoretical maximum yield for resolution = 50%
Resolution of enantiomers is achieved via chiral supercritical fluid chromatography (SFC) using amylose-derived columns, yielding (-)-biperiden with >99% enantiomeric excess (ee) [3] [7].
Alternative pathways involve late-stage hydroxylation:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1